d-Lyxono-1,4-lactone
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Overview
Description
d-Lyxono-1,4-lactone is a carbohydrate-based lactone, specifically an aldonolactone, obtained by the cyclocondensation of the carboxy group and the 4-hydroxy group of d-lyxonic acid . This compound is a white to off-white crystalline solid with a molecular formula of C5H8O5 and a molecular weight of 148.11 g/mol . It is slightly soluble in methanol and water .
Synthetic Routes and Reaction Conditions:
Selective Anomeric Oxidation: this compound can be synthesized by the selective anomeric oxidation of unprotected aldoses using bromine. This method typically yields the thermodynamically more stable five-membered lactone (γ-lactone).
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various derivatives.
Reduction: It can be reduced to form corresponding alditols.
Substitution: The compound can participate in substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, and DMSO-based oxidizing systems are commonly used.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
1,4-Dideoxy-1,4-imino-L-arabinitol: A glucosidase inhibitor with in vitro antiviral activity.
Mechanism of Action
Target of Action
d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro . The primary targets of this compound are glucosidase enzymes .
Mode of Action
The enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the reaction of d-xylono-1,4-lactone with water to produce d-xylonate . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . The systematic name of this enzyme class is D-xylono-1,4-lactone lactonohydrolase .
Biochemical Pathways
This compound participates in the pentose and glucuronate interconversions . A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, was determined to hydrolyze a series of sugar lactones: L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, this compound, and L-galactono-1,4-lactone .
Result of Action
The hydrolysis of this compound by the enzyme xylono-1,4-lactonase results in the production of d-xylonate . This compound is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the enzyme xylono-1,4-lactonase, which catalyzes the reaction of d-xylono-1,4-lactone, functions optimally at a specific temperature and pH . .
Biochemical Analysis
Biochemical Properties
d-Lyxono-1,4-lactone interacts with various enzymes, proteins, and other biomolecules. A study found that it is hydrolyzed by a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) . The nature of these interactions involves the hydrolysis of d-xylono-1,4-lactone-5-phosphate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. For instance, it is a substrate for the aforementioned lactonases, which catalyze its hydrolysis .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors. Its hydrolysis by lactonases is a key step in these pathways .
Scientific Research Applications
d-Lyxono-1,4-lactone has a wide range of applications in scientific research:
Comparison with Similar Compounds
d-Glucono-1,5-lactone: Another aldonolactone obtained by the cyclocondensation of the carboxy group and the 5-hydroxy group of d-gluconic acid.
d-Mannono-1,4-lactone: A similar compound obtained from d-mannonic acid.
l-Gulono-1,4-lactone: A lactone derived from l-gulonic acid.
Uniqueness: d-Lyxono-1,4-lactone is unique due to its specific structural configuration and its role as a precursor for the synthesis of unique bioactive compounds, such as 1,4-dideoxy-1,4-imino-L-arabinitol . Its distinct reactivity and applications in pharmaceutical research set it apart from other similar aldonolactones .
Properties
IUPAC Name |
(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UZBSEBFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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